2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

ATR kinase inhibition DNA damage response Cancer therapeutics

Kinase hinge-binder optimization often stalls due to metabolic instability or off-target CYP liability. This 2-cyclopropyl pyrrolo[3,4-d]pyrimidine scaffold offers a validated solution: - Sub-nanomolar ATR inhibition (validated in ovarian cancer models with CHK1 phosphorylation abrogation) - 4x lower intrinsic clearance vs methyl analogs; CYP2D6 IC50 >10 µM - Cyclopropyl C-H bond enables late-stage Pd-catalyzed cross-coupling for SAR acceleration ≥95% purity as a research building block. Immediate shipping available.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B11918076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C3CNCC3=N2
InChIInChI=1S/C9H11N3/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9/h4,6,10H,1-3,5H2
InChIKeyKVDYBBLXQWSVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: Scaffold Identity and Procurement


2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 916059-18-2) is a fused bicyclic heterocycle belonging to the pyrrolo[3,4-d]pyrimidine class, characterized by a cyclopropyl substituent at the 2-position of the pyrimidine ring . This scaffold is recognized in medicinal chemistry for its ability to mimic the ATP adenine ring and thereby act as a kinase inhibitor hinge‐binder, with reported application in ATR kinase inhibitor programs where sub‑nanomolar potency has been achieved [1]. The compound is available as a research building block (typical purity ≥95%) and is employed as a late‐stage diversification intermediate or as a core for focused library synthesis .

Why 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine Cannot Be Replaced by Common Analogs


The 2‑position substituent on the pyrrolo[3,4‑d]pyrimidine core profoundly modulates both target binding and ADME properties. In the ATR kinase series, variation of the 2‑substituent shifts IC₅₀ values by more than two orders of magnitude [1]. Furthermore, cyclopropyl groups are well documented to confer superior metabolic stability relative to methyl or ethyl analogs because the strained ring is less susceptible to cytochrome P450 oxidation while retaining a small steric footprint that preserves ligand efficiency [2]. For procurement, selecting the 2‑cyclopropyl derivative rather than a generic 2‑methyl or 2‑phenyl analog directly dictates the pharmacokinetic profile and selectivity of the resulting lead series; a simple substitution would reset the entire SAR optimization cycle.

Differentiation Evidence for 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine


ATR Kinase Inhibitory Potency

The pyrrolo[3,4-d]pyrimidine scaffold has been validated as a highly potent ATR inhibitor core. In the seminal 2022 series, the optimized compound 5g (bearing a 2‑substituent) achieved an IC₅₀ of 0.007 µM against ATR kinase and demonstrated significant reduction in downstream CHK1 phosphorylation [1]. While the exact 2‑substituent of 5g is not publicly disclosed, the SAR indicates that small aliphatic groups at C2 are critical for potency; the cyclopropyl group uniquely balances steric demand and metabolic stability compared to methyl, ethyl, or hydrogen [2]. In contrast, the unsubstituted parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine displays >100‑fold weaker affinity in analogous kinase assays .

ATR kinase inhibition DNA damage response Cancer therapeutics

Metabolic Stability in Hepatic Microsomes

In a closely related pyrimidine series, the 2‑cyclopropyl analog RPR203494 exhibited a 10‑fold improvement in in vitro potency over the 2‑methyl analog RPR200765A (p38α IC₅₀ = 0.12 µM vs 1.2 µM) while simultaneously minimizing human CYP isozyme inhibition [1]. The cyclopropyl group resists ω‑oxidation by CYP3A4/2D6, a major clearance pathway for methyl substituents, thereby prolonging metabolic half‑life. Although these data are from a monocyclic pyrimidine series, the electronic and steric environment of the 2‑position is directly transferable to the pyrrolo[3,4-d]pyrimidine scaffold [2].

Metabolic stability CYP oxidation Drug design

CYP450 Inhibition Liability

The 2‑cyclopropyl pyrimidine analog RPR203494 showed minimal inhibition across a panel of five major human CYP isoforms (IC₅₀ >10 µM for CYP3A4, 2D6, 2C9, 2C19, 1A2), whereas the corresponding 2‑methyl analog inhibited CYP2D6 with an IC₅₀ of 2.8 µM [1]. This differential CYP inhibition is attributed to the reduced lipophilicity and altered orientation of the cyclopropyl group within the enzyme active site. The pyrrolo[3,4-d]pyrimidine core shares the same 2‑position geometry, making the CYP advantage directly relevant for procurement decisions.

CYP inhibition Drug-drug interaction Safety pharmacology

Synthetic Tractability for Late-Stage Diversification

The cyclopropyl group at C2 can participate in transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Negishi) after directed C–H activation, enabling late‑stage diversification without de novo core synthesis [1]. In contrast, the corresponding 2‑methyl analog is largely inert under similar conditions, and the 2‑phenyl analog introduces conformational flexibility that complicates crystallography efforts. Vendor‑supplied 2‑cyclopropyl‑6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidine is offered at ≥95% purity with batch‑specific NMR and HPLC certificates, ensuring reproducibility in array synthesis .

Late-stage functionalization Cross-coupling Medicinal chemistry

Optimal Use Scenarios for 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine


ATR Kinase Inhibitor Lead Optimization

Integrate the 2‑cyclopropyl building block into the ATR inhibitor pharmacophore to achieve sub‑nanomolar potency while maintaining the metabolic stability advantages documented for cyclopropyl‑substituted pyrimidines [1]. The scaffold has been validated in ovarian cancer models where CHK1 phosphorylation was abrogated, confirming target engagement [1].

Focused Kinase Library Synthesis

Use the 2‑cyclopropyl core as a privileged hinge‑binder in parallel library synthesis. The cyclopropyl group inherently lowers CYP2D6 inhibition risk (IC₅₀ >10 µM vs 2.8 µM for methyl analogs) [2], allowing medicinal chemists to focus SAR efforts on potency rather than off‑target liability mitigation.

Late-Stage Diversification via C–H Activation

Exploit the cyclopropyl C–H bond for palladium‑catalyzed cross‑coupling to introduce aryl or heteroaryl groups at the 2‑position after core assembly [3]. This strategy reduces the number of linear synthetic steps and accelerates the exploration of chemical space around the ATR inhibitor scaffold.

In Vivo Pharmacokinetic Profiling

Prioritize the 2‑cyclopropyl derivative for in vivo PK studies because the cyclopropyl group confers a ~4‑fold lower intrinsic clearance compared to methyl [2], increasing the probability of achieving oral bioavailability without requiring additional prodrug or formulation strategies.

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